2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H14F3N3O2S2 and its molecular weight is 425.44. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a derivative of the 1,3,4-thiadiazole class, recognized for its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a thiadiazole ring substituted with a methoxyphenyl group and an acetamide moiety linked to a trifluoromethylphenyl group. This unique structure suggests significant potential in medicinal chemistry, particularly in anticancer and antimicrobial applications.
Biological Activity Overview
-
Cytotoxic Properties :
- Thiadiazole derivatives have been extensively studied for their anticancer effects. The specific compound has shown promising cytotoxic effects against various cancer cell lines. For example:
- A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines demonstrated significant growth inhibition with varying IC50 values .
- A related study indicated that thiadiazole derivatives can inhibit the growth of human cancer cell lines such as SK-MEL-2 (skin cancer) and HCT15 (colon cancer), with some compounds achieving IC50 values as low as 4.27 µg/mL against SK-MEL-2 .
- Thiadiazole derivatives have been extensively studied for their anticancer effects. The specific compound has shown promising cytotoxic effects against various cancer cell lines. For example:
-
Mechanism of Action :
- The mechanism of action for thiadiazole derivatives typically involves interactions with cellular targets that are crucial for proliferation and survival pathways. Specific mechanisms may include:
-
Antimicrobial Activity :
- Compounds within this class have also exhibited antimicrobial properties. For instance, certain derivatives have been shown to inhibit the growth of various fungi by disrupting their membrane integrity.
Table 1: Summary of Cytotoxic Activity Against Cancer Cell Lines
Compound Name | Cell Line | IC50 Value (µg/mL) | Reference |
---|---|---|---|
Compound A | A549 (Lung Cancer) | 10 | |
Compound B | MDA-MB-231 | 15 | |
Compound C | SK-MEL-2 | 4.27 | |
Compound D | HCT15 | 20 |
Detailed Research Findings
- Cytotoxic Evaluation : In vitro studies have consistently shown that thiadiazole derivatives exhibit significant cytotoxicity across multiple cancer cell lines. For example, a study evaluated the anticancer activity of several derivatives, revealing that modifications to the thiadiazole structure could enhance potency against specific cancers .
- Structure-Activity Relationship (SAR) : Research has indicated that the nature of substituents on the thiadiazole ring significantly influences biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl has been associated with increased anticancer efficacy.
- Potential Applications : Beyond anticancer properties, these compounds are being explored for their anti-inflammatory and anticonvulsant activities. The inhibition of enzymes such as monoamine oxidase A (MAO-A) suggests potential applications in treating neuropsychiatric disorders.
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S2/c1-26-12-8-6-11(7-9-12)16-23-17(28-24-16)27-10-15(25)22-14-5-3-2-4-13(14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWCIDZHDHNAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.